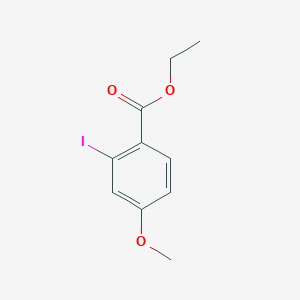

Ethyl 2-iodo-4-methoxybenzoate

Description

Overview of Aryl Halides in Organic Synthesis

Aryl halides, or haloarenes, are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org They are fundamental precursors in the creation of a wide array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.me Their importance stems from their ability to participate in a variety of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. fiveable.me While generally less reactive towards traditional nucleophilic substitution compared to alkyl halides, their reactivity can be significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

Importance of Iodine as a Leaving Group in Aromatic Systems

Among the halogens, iodine is a particularly effective leaving group in many aromatic substitution reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which facilitates its cleavage. This property makes aryl iodides highly reactive substrates in popular cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, often allowing for milder reaction conditions compared to their chloro and bromo counterparts. fiveable.me However, in nucleophilic aromatic substitution (SNA_r) reactions, where the rate-determining step is often the initial attack of the nucleophile, fluoride (B91410) is surprisingly the best leaving group due to its high electronegativity, which makes the attached carbon more electrophilic. organicchemistrytutor.commasterorganicchemistry.com

Role of Benzoate (B1203000) Esters as Functional Scaffolds

Benzoate esters are a common motif in both natural and synthetic organic compounds. The ester group is a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. smolecule.comorganic-chemistry.org In the context of an aromatic ring, the ester group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions. Furthermore, benzoate ester derivatives are explored as scaffolds in medicinal chemistry for the development of new therapeutic agents. researchgate.netnih.gov

Positional Isomerism and Reactivity Differentiation in Methoxy-Substituted Iodo-Benzoates

The specific placement of substituents on the benzene (B151609) ring, known as positional isomerism, has a profound effect on the molecule's physical and chemical properties. archive.org In the case of methoxy-substituted iodo-benzoates, the interplay between the iodo, methoxy (B1213986), and ester groups dictates the molecule's reactivity.

Structural Context of Ethyl 2-Iodo-4-methoxybenzoate

This compound features an ethyl ester group, with a bulky iodine atom at the ortho position (C2) and a methoxy group at the para position (C4) relative to the ester. This specific substitution pattern creates a unique electronic and steric environment on the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁IO₃ |

| Molar Mass | 322.09 g/mol |

| Appearance | White to off-white solid |

Note: Data is compiled from various chemical suppliers and may vary.

Electronic and Steric Influences of the Methoxy Group on Aromatic Reactivity

The substituents on the benzene ring of this compound exert significant electronic and steric effects that influence its reactivity.

Electronic Effects: The methoxy group (-OCH₃) at the para-position is a powerful electron-donating group due to its ability to donate a lone pair of electrons to the aromatic ring through resonance (+R effect). wikipedia.orglibretexts.org This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. orgosolver.comjove.com This activating effect counteracts the deactivating inductive effect (-I effect) of the electronegative oxygen atom. The ester group is an electron-withdrawing group, deactivating the ring towards electrophilic substitution.

Steric Effects: The iodine atom at the ortho-position to the ester group presents significant steric hindrance. libretexts.org This bulkiness can influence the approach of reagents to the adjacent positions and may affect the conformation of the ester group relative to the plane of the aromatic ring. In cross-coupling reactions, the steric hindrance around the iodine atom can impact the reaction kinetics. nih.gov

Historical Context and Evolution of Research on Related Compounds

The study of halogenated aromatic compounds has a long history, with early research focusing on their synthesis and fundamental reactivity. researchgate.netepa.gov The development of halodecarboxylation reactions, such as the Hunsdiecker–Borodin reaction, provided early methods for the synthesis of aryl halides from carboxylic acids. acs.org Over time, the focus shifted towards harnessing the unique reactivity of these compounds. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides, transforming them from simple synthetic intermediates into powerful tools for constructing complex molecular architectures. fiveable.me Research into substituted benzoates has also evolved, moving from basic studies of esterification and substitution to their application as key components in materials science and medicinal chemistry. researchgate.net The synthesis of various isomers of iodo- and methoxy-substituted benzoates has been driven by the need for specific building blocks in targeted organic synthesis. google.comchemicalbook.com

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a highly functionalized intermediate in organic synthesis, particularly for creating complex molecular architectures. The specific arrangement of the iodo, methoxy, and ethyl ester groups on the benzoate core makes it a strategic precursor for targeted synthesis.

The main objectives for investigating this compound include:

Exploitation as a Synthetic Building Block: The primary goal is to utilize this compound as a versatile scaffold. The iodine atom at the ortho-position is a reactive handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening in drug discovery and materials science. smolecule.com

Synthesis of Biologically Active Molecules: A significant objective is its application in medicinal chemistry. Research focuses on using this compound as a key intermediate for synthesizing potential therapeutic agents, such as tyrosine kinase inhibitors or PARP-1 inhibitors, where the substituted benzoate core is a common structural motif. rsc.orgbath.ac.uk

Investigation of Reaction Pathways: Research aims to explore and optimize various chemical transformations involving the compound. This includes studying the regioselectivity and efficiency of nucleophilic substitution, cross-coupling reactions at the carbon-iodine bond, and modifications of the ester and methoxy groups. smolecule.com Understanding these pathways expands the synthetic toolbox available to chemists.

The combination of a reactive iodine atom for carbon-carbon bond formation and other functional groups that can be further manipulated defines the research scope for this compound as a valuable and multifaceted synthetic intermediate.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Benzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| Ethyl 2-chloro-4-methoxybenzoate | C₁₀H₁₁ClO₃ | 214.65 | Ester, Chloro, Methoxy |

| Ethyl 4-methoxybenzoate (B1229959) | C₁₀H₁₂O₃ | 180.20 | Ester, Methoxy |

| Methyl 3-iodo-4-methoxybenzoate | C₉H₉IO₃ | 292.07 | Ester, Iodo, Methoxy |

| Ethyl 4-iodo-3-methoxybenzoate | C₁₀H₁₁IO₃ | 306.10 | Ester, Iodo, Methoxy |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com

Table 2: Reactivity Comparison in Cross-Coupling Reactions

| Halogen Substituent | Relative Reactivity | Common Coupling Reactions |

| Iodo (I) | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| Bromo (Br) | Medium | Suzuki, Heck, Stille |

| Chloro (Cl) | Low | Suzuki, Buchwald-Hartwig (requires specific catalysts) |

This table represents a generalized reactivity trend. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEWISMZPRLPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Iodo 4 Methoxybenzoate

Direct Halogenation Approaches

Direct halogenation of an aromatic ring is a fundamental transformation in organic synthesis. For Ethyl 2-iodo-4-methoxybenzoate, the logical precursor for such an approach would be Ethyl 4-methoxybenzoate (B1229959). However, the success of this strategy is entirely dependent on the directing effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic substitution (SEAr) is the most common mechanism for the iodination of arenes. This process involves the attack of an electrophilic iodine species on the electron-rich benzene (B151609) ring. Due to the low reactivity of molecular iodine (I₂) itself, these reactions typically require an activating catalyst or an oxidizing agent to generate a more potent electrophile. mdma.ch

Several reagent systems have been developed for the electrophilic iodination of activated aromatic compounds. Electron-rich arenes, such as those containing methoxy (B1213986) groups, are prime substrates for these reactions. nih.gov

Molecular Iodine (I₂): The use of I₂ requires an oxidizing agent to form the electrophilic species (e.g., I⁺ or its equivalent). Common systems include I₂ in the presence of nitric acid, hydrogen peroxide, or other oxidants. organic-chemistry.org Another approach is the use of I₂ with a Lewis acid or a silver salt like Ag₂SO₄ to enhance its electrophilicity. mdma.ch

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine. organic-chemistry.org Its reactivity can be significantly enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA) or stronger acids like sulfuric acid. organic-chemistry.orglookchem.com Transition metal catalysts, including iron(III) and silver(I) salts, have also been shown to activate NIS for the efficient iodination of arenes under mild conditions. organic-chemistry.orgacs.org

Phenyliodine bis(trifluoroacetate) (PIFA): PIFA is a hypervalent iodine(III) reagent that can be used in various organic transformations. rsc.orgorganic-chemistry.org In the context of iodination, it can act as an oxidant or participate in ligand exchange with an iodine source to generate a highly electrophilic iodinating agent.

The following table summarizes common conditions for the catalyzed electrophilic iodination of activated arenes.

| Iodinating Reagent | Catalyst / Co-reagent | Typical Substrates | Reference |

| I₂ | H₂SO₄ / NaI | Electron-rich arenes | mdma.ch |

| I₂ | K₃PO₄ / CuI / Pyridine (B92270) | Electron-rich arenes | nih.gov |

| NIS | Trifluoroacetic acid (TFA) | Methoxy-substituted aromatics | organic-chemistry.orgorganic-chemistry.org |

| NIS | Iron(III) triflimide (Fe(NTf₂)₃) | Anisoles, activated arenes | acs.orgcore.ac.uk |

| NIS | Silver(I) triflimide (AgOTf) | Anisoles, anilines, phenols | organic-chemistry.org |

| PIFA | - | General oxidant/activator | rsc.orgorganic-chemistry.org |

The critical factor in the synthesis of this compound via direct halogenation is regioselectivity. The substitution pattern on the precursor, Ethyl 4-methoxybenzoate, is governed by the electronic properties of the existing groups:

4-Methoxy group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

1-Ethyl ester group (-COOEt): This is a deactivating group, withdrawing electron density from the ring. It is a meta-director.

In the case of Ethyl 4-methoxybenzoate, the powerful activating effect of the methoxy group at the C4 position directs incoming electrophiles to the two ortho positions: C3 and C5. The deactivating ester group at C1 directs to these same C3 and C5 positions (which are meta to it). Therefore, the directing effects of both groups are concerted, strongly favoring substitution at the C3 and C5 positions.

Consequently, the direct electrophilic iodination of Ethyl 4-methoxybenzoate would overwhelmingly yield Ethyl 3-iodo-4-methoxybenzoate , not the desired 2-iodo isomer. The formation of this compound by this method is synthetically unfeasible due to this unfavorable regiochemistry. Direct iodination methods are generally not suitable when the target substitution pattern conflicts with the directing effects of the groups on the precursor molecule. nih.gov

Radical-Mediated Iodination Techniques

Alternative pathways for C-H functionalization include radical-mediated reactions. These methods often involve the generation of an iodine radical or an aryl radical cation intermediate. acs.org For instance, some protocols utilize hydroxyl radicals to promote the iodination of aromatic compounds with molecular iodine, while others employ photochemistry. researchgate.netresearchgate.net N-Iodosuccinimide (NIS) can also serve as an iodine source in certain radical reactions. organic-chemistry.org

While radical-mediated iodination presents a potential alternative to electrophilic substitution, specific and efficient methods for the regioselective synthesis of this compound using these techniques are not well-documented in the literature. This pathway remains a less common and less predictable approach for this particular target compared to more established ionic routes.

Diazotization-Iodination Pathways

Given the regiochemical challenges of direct halogenation, a more robust and precise strategy is required. The conversion of an amino group into a diazonium salt, which is then displaced by a nucleophile, is a classic and powerful method in aromatic chemistry for installing substituents with high regiocontrol.

Sandmeyer-Type Reactions from Aminobenzoate Precursors

The most logical and effective synthesis of this compound proceeds via a Sandmeyer-type reaction. This pathway begins with a precursor where the desired substitution pattern is already established by an amino group, namely Ethyl 2-amino-4-methoxybenzoate . The amino group is then converted to the target iodo group.

The reaction is a two-step process:

Diazotization: The aromatic primary amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, in this case, ethyl 4-methoxy-2-(diazonio)benzoate.

Iodide Displacement: The diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by iodide proceeds readily, often without the need for the copper(I) catalyst that is characteristic of Sandmeyer reactions for chlorination or bromination. wikipedia.orgorganic-chemistry.org The evolution of nitrogen gas (N₂) drives the reaction to completion, yielding the final product, this compound, with high regiochemical fidelity. youtube.com

The general conditions for this reliable synthetic route are outlined below.

| Step | Reagents | Solvent | Temperature | Key Features | Reference |

| 1. Diazotization | Ethyl 2-amino-4-methoxybenzoate, NaNO₂, HCl (aq) | Water / Acid | 0–5 °C | Formation of diazonium salt intermediate. | youtube.comnih.gov |

| 2. Displacement | Potassium Iodide (KI) | Water | Room Temp. to mild heat | Displacement of N₂ gas by iodide. No Cu(I) catalyst typically needed. | wikipedia.orgorganic-chemistry.org |

This diazotization-iodination sequence represents the most practical and regiochemically unambiguous method for the synthesis of this compound.

Optimization of Reaction Conditions and Reagents

The direct iodination of the aromatic ring of a precursor like ethyl 4-methoxybenzoate is a primary route for the synthesis of this compound. The methoxy group is an activating, ortho-para directing group, while the ethyl ester is a deactivating, meta-directing group. This electronic arrangement favors the introduction of an iodine atom at the position ortho to the methoxy group (C2). Optimization of this electrophilic aromatic substitution is critical to maximize yield and regioselectivity.

Key to this transformation is the choice of the iodinating agent and the catalyst or activating agent. Molecular iodine (I₂) itself is a weak electrophile and typically requires the presence of an oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). Common oxidizing agents include nitric acid, hydrogen peroxide, and potassium iodate (B108269) (KIO₃). Alternatively, N-iodosuccinimide (NIS) is a widely used source of electrophilic iodine that often provides milder reaction conditions. The choice of solvent is also crucial, with acidic media like acetic acid or the presence of strong acids like sulfuric acid often being employed to enhance the reaction rate.

Research findings indicate that for methoxy-substituted aromatic compounds, iodination can be effectively achieved using various systems. For example, the iodination of other methoxybenzoate derivatives has been successfully performed using iodine monochloride (ICl) in dichloromethane, a method that often proceeds smoothly at controlled temperatures. scielo.br Laccase-catalyzed iodination using potassium iodide (KI) has also been demonstrated for phenolic compounds, suggesting potential for enzymatic routes. rsc.orgsemanticscholar.org

Table 1: Optimization of Direct Iodination Conditions

| Iodinating Agent | Catalyst/Activator | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Iodine (I₂) | Potassium Iodate (KIO₃) | Acetic Acid/Water | Room Temp. - 50°C | Effective for iodinating activated rings like 4-methoxybenzoic acid. |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile (B52724) | Room Temp. | Mild conditions, good for substrates with sensitive functional groups. |

| Iodine Monochloride (ICl) | None | Dichloromethane | 0°C - Room Temp. | Highly effective for activated systems, reaction is often rapid. scielo.br |

| Iodine (I₂) | Phenyliodine(III) Diacetate (PIDA) | Dichloromethane | 60°C | Used for direct iodination of arylaldehydes, applicable to related esters. rsc.org |

Functional Group Interconversion Strategies

Halogen-Exchange Reactions (e.g., from bromo or chloro analogs)

The conversion of an aryl bromide or chloride to an aryl iodide, often termed an aromatic Finkelstein reaction, is a powerful functional group interconversion strategy. This method is particularly useful when the corresponding bromo or chloro precursor, such as Ethyl 2-bromo-4-methoxybenzoate, is more readily accessible than the iodo compound via direct halogenation. These reactions are typically equilibrium-driven and require a catalyst to proceed at a reasonable rate for unactivated aryl halides. nih.gov

Copper(I) iodide (CuI) is a widely used and effective catalyst for this transformation, often in combination with a ligand and a high-boiling point solvent like dioxane or DMF. acs.org The use of a diamine ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine, has been shown to significantly enhance the efficiency and substrate scope of the CuI-catalyzed halogen exchange, allowing the conversion of a variety of aryl bromides to aryl iodides in excellent yields. nih.govfrontiersin.org More recent developments include metal-free, photo-induced methods where UV light irradiation of an aryl bromide in the presence of sodium iodide and a catalytic amount of molecular iodine can lead to a clean halogen exchange. nih.govfrontiersin.org

Table 2: Catalytic Systems for Aromatic Halogen Exchange

| Precursor | Catalytic System | Reagent | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| Aryl Bromide | CuI / Diamine Ligand | Sodium Iodide (NaI) | Dioxane | 110°C | Broad substrate scope and high yields. nih.govacs.orgfrontiersin.org |

| Aryl Bromide | Nickel(II) salt / Zinc powder | Potassium Iodide (KI) | HMPA | 50°C | Proceeds via in situ generation of a Ni(0) species. psu.edu |

| Aryl Bromide | None (Photochemical) | NaI / I₂ (catalytic) | Acetonitrile | Room Temp. | Metal-free conditions, induced by UV light. nih.govfrontiersin.org |

| Aryl Iodide | Dinuclear Palladium(I) Complex | Aryl Bromide | Not specified | Not specified | Demonstrates reversible halogen exchange mediated by Pd(I). nih.govfrontiersin.org |

Esterification of 2-Iodo-4-methoxybenzoic Acid

Another fundamental synthetic route is the esterification of the parent carboxylic acid, 2-Iodo-4-methoxybenzoic acid. This approach separates the introduction of the iodine and the ethyl ester functionalities into distinct synthetic steps.

Fischer-Speier esterification is the classic method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction involves protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., sulfuric acid, H₂SO₄, or tosic acid, TsOH), which enhances its electrophilicity. masterorganicchemistry.comnumberanalytics.com Subsequent nucleophilic attack by ethanol (B145695) leads to a tetrahedral intermediate, which then eliminates water to form the final ethyl ester. masterorganicchemistry.com

Since Fischer esterification is an equilibrium process, reaction conditions are manipulated to favor product formation. masterorganicchemistry.com This is typically achieved by using a large excess of the alcohol (ethanol), which can also serve as the reaction solvent, and/or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com For sterically hindered benzoic acids, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times, to achieve a satisfactory conversion. acs.orggoogle.com

When direct acid-catalyzed esterification is slow or inefficient, particularly with sterically hindered substrates, methods involving the activation of the carboxylic acid are employed. rsc.org These strategies involve converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a more reactive acylating agent.

A common approach is the conversion of 2-iodo-4-methoxybenzoic acid into its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride is highly electrophilic and reacts rapidly and irreversibly with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct.

Alternatively, a wide array of modern coupling reagents can facilitate the esterification under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid in situ, allowing for efficient reaction with the alcohol. numberanalytics.comresearchgate.net These methods avoid the harsh conditions of acyl chloride formation and are compatible with a broader range of functional groups. organic-chemistry.org

Table 3: Comparison of Esterification Methods for Benzoic Acids

| Method | Activating Reagent | Solvent | Temperature | Key Advantage |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or TsOH (catalytic) | Excess Ethanol | Reflux | Atom economical, simple reagents. masterorganicchemistry.commasterorganicchemistry.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Toluene (B28343) or DCM | 40-80°C | Irreversible, high-yielding for difficult substrates. rsc.org |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃) / DEAD or DIAD | THF or Dichloromethane | 0°C - Room Temp. | Mild conditions, good for sensitive substrates. researchgate.net |

| Carbodiimide Coupling | DCC / DMAP | Dichloromethane (DCM) | Room Temp. | Mild, avoids strong acids or bases. numberanalytics.com |

Palladium-Catalyzed Direct C-H Iodination (Exploratory)

An exploratory and modern approach to the synthesis of this compound is through palladium-catalyzed direct C-H functionalization. This strategy aims to directly convert a C-H bond into a C-I bond with high regioselectivity, offering a more atom- and step-economical route compared to traditional methods that require pre-functionalized substrates. nih.govscispace.com

In the context of ethyl 4-methoxybenzoate, the ester and methoxy groups can act as directing groups, guiding the palladium catalyst to a specific C-H bond. While the methoxy group strongly directs ortho, the ester group directs meta. For this substrate, the C2 position is ortho to the powerful methoxy directing group, making it a prime target for C-H activation.

Research in this area has developed Pd(II)-catalyzed C-H iodination protocols using molecular iodine (I₂) as the iodine source and sole oxidant. nih.gov These reactions often require a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and may be facilitated by additives or specific solvent systems. For instance, the use of a coordinative solvent like DMF can help solubilize palladium species, and additives like cesium acetate (CsOAc) can improve catalytic turnover. nih.gov While this technology has been successfully applied to a range of substrates, including amides and carboxylic acids, its specific application to ethyl 4-methoxybenzoate represents a cutting-edge, exploratory pathway that holds significant promise for streamlined synthesis. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Scalability

A comparative analysis of the primary synthetic routes to this compound reveals distinct advantages and limitations concerning reaction efficiency, cost-effectiveness, and suitability for large-scale production. The most prominent methods are the direct electrophilic iodination of ethyl 4-methoxybenzoate, the Sandmeyer reaction starting from ethyl 2-amino-4-methoxybenzoate, and the esterification of 2-iodo-4-methoxybenzoic acid.

Direct Iodination of Ethyl 4-methoxybenzoate: This method involves the direct introduction of an iodine atom onto the aromatic ring of ethyl 4-methoxybenzoate. The methoxy group at the C4 position is an ortho-, para-directing activator. Since the para position is blocked, iodination is directed to the ortho positions (C2 and C6). Reagents such as N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile are commonly employed for this type of transformation. nih.gov The reaction typically proceeds at room temperature and can offer good yields. nih.gov A challenge with this method is the potential for di-iodination, which would require careful control of stoichiometry and reaction conditions to ensure mono-substitution. Purification to separate the desired 2-iodo isomer from any unreacted starting material or di-iodinated byproducts is often necessary.

Sandmeyer Reaction of Ethyl 2-amino-4-methoxybenzoate: The Sandmeyer reaction provides a reliable, albeit multi-step, pathway beginning with ethyl 2-amino-4-methoxybenzoate. wikipedia.orgnih.gov This process involves two main stages:

Diazotization: The aromatic amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). masterorganicchemistry.com

Iodination: The resulting diazonium salt is then treated with a source of iodide, typically an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion. masterorganicchemistry.com

Esterification of 2-Iodo-4-methoxybenzoic Acid: A third approach involves the synthesis of the parent carboxylic acid, 2-iodo-4-methoxybenzoic acid, followed by its esterification. The acid can be prepared and then converted to the ethyl ester through methods like Fischer esterification. This involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This method is straightforward and often results in high yields, with water being the only byproduct. The scalability of Fischer esterification is generally high, and for industrial applications, continuous flow reactors with solid acid catalysts can be used to enhance efficiency and minimize corrosive waste. The main consideration for this route is the availability and synthesis of the starting 2-iodo-4-methoxybenzoic acid.

The following table provides a comparative overview of these synthetic methodologies.

| Method | Starting Material | Key Reagents | Typical Yield | Scalability | Advantages | Disadvantages |

| Direct Iodination | Ethyl 4-methoxybenzoate | N-Iodosuccinimide (NIS), Acetonitrile | Moderate to High | Moderate | Fewer steps; mild conditions. nih.gov | Potential for di-iodination; requires chromatographic purification. |

| Sandmeyer Reaction | Ethyl 2-amino-4-methoxybenzoate | NaNO₂, HCl, KI | Good to High | High | High regioselectivity. nih.govmasterorganicchemistry.com | Requires low temperatures; diazonium salts can be unstable; multi-step process. thieme-connect.com |

| Esterification | 2-Iodo-4-methoxybenzoic Acid | Ethanol, H₂SO₄ (catalyst) | High (70-95%) | High | High yields; clean reaction; amenable to industrial processes like flow chemistry. | Dependent on the synthesis of the starting carboxylic acid. |

Reactivity Profiles and Transformative Pathways of Ethyl 2 Iodo 4 Methoxybenzoate

Carbon-Halogen (C-I) Bond Activation

The carbon-iodine bond in ethyl 2-iodo-4-methoxybenzoate is the most labile site for bond activation, making it an ideal handle for introducing molecular diversity. The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing for milder reaction conditions and higher reactivity in transition metal-catalyzed processes. This reactivity is central to its utility as a precursor in forming new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium complexes, is the cornerstone of modern synthetic organic chemistry for forming C-C bonds. This compound serves as an excellent electrophilic partner in these reactions due to the high reactivity of the aryl iodide moiety. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron reagent, typically an arylboronic acid. This compound is an ideal substrate for this reaction, coupling with various aryl- and heteroarylboronic acids to produce substituted biphenyl (B1667301) derivatives. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.govnih.govprinceton.edu

A representative Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | Toluene (B28343)/Water or Dioxane/Water | 80-100 °C | Ethyl 4-methoxy-[1,1'-biphenyl]-2-carboxylate |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Room Temp to 80 °C | Ethyl 4-methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxylate |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 °C | Ethyl 4-methoxy-2-(thiophen-2-yl)benzoate |

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound can be effectively alkynylated using this method to synthesize 2-alkynyl-4-methoxybenzoate esters, which are valuable intermediates for pharmaceuticals and materials science. nih.govnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (TEA) | THF or DMF | Room Temp to 60 °C | Ethyl 4-methoxy-2-(phenylethynyl)benzoate |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 50 °C | Ethyl 4-methoxy-2-((trimethylsilyl)ethynyl)benzoate |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | TEA | Acetonitrile (B52724) | 70 °C | Ethyl 2-(3-hydroxyprop-1-yn-1-yl)-4-methoxybenzoate |

The Mizoroki-Heck reaction enables the substitution of a vinylic hydrogen with an aryl group, forming a new carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orgnih.gov this compound can undergo Heck coupling with a variety of alkenes, such as acrylates, styrenes, and allylic alcohols, to produce substituted alkenes. mychemblog.com This reaction is a powerful tool for constructing complex olefinic structures. The regioselectivity and stereoselectivity (typically trans) of the addition are key features of this transformation. A key step in the synthesis of the asthma medication Singulair™ involves a Heck reaction of the closely related methyl 2-iodobenzoate (B1229623) with an allylic alcohol. epa.govresearchgate.net

Table 3: Representative Conditions for Heck Reaction

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)₂ | Triethylamine (TEA) | DMF or Acetonitrile | 80-100 °C | Ethyl (E)-3-(2-(ethoxycarbonyl)-5-methoxyphenyl)acrylate |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | DMA | 120 °C | Ethyl (E)-4-methoxy-2-styrylbenzoate |

| Allyl alcohol | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | 80 °C | Ethyl 4-methoxy-2-(3-oxopropyl)benzoate |

The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organotin reagents. orgsyn.orgnih.gov this compound can be coupled with various vinyl-, aryl-, or alkynylstannanes to create new C-C bonds. A significant drawback of this method is the toxicity of the tin reagents and byproducts, which often necessitates careful purification of the final product. wikipedia.org

Table 4: Representative Conditions for Stille Coupling

| Coupling Partner | Catalyst / Ligand | Additive | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 °C | Ethyl 4-methoxy-2-vinylbenzoate |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 80 °C | Ethyl 4-methoxy-[1,1'-biphenyl]-2-carboxylate |

| Tributyl(thiophen-2-yl)stannane | Pd₂(dba)₃ / P(furyl)₃ | - | Dioxane | 90 °C | Ethyl 4-methoxy-2-(thiophen-2-yl)benzoate |

The Negishi coupling is a powerful cross-coupling reaction that pairs organic halides with organozinc reagents. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for reactions to proceed under milder conditions and with higher stereospecificity. wikipedia.org The primary challenge is the air and moisture sensitivity of organozinc reagents, which requires the use of anhydrous and inert reaction conditions. nih.gov this compound is a suitable electrophile for Negishi coupling with alkyl-, aryl-, and vinylzinc reagents, demonstrating broad functional group tolerance. beilstein-journals.org

Table 5: Representative Conditions for Negishi Coupling

| Coupling Partner | Catalyst / Ligand | Solvent | Temperature | Product |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp to 60 °C | Ethyl 4-methoxy-[1,1'-biphenyl]-2-carboxylate |

| Ethylzinc iodide | PdCl₂(dppf) | THF | 50 °C | Ethyl 2-ethyl-4-methoxybenzoate |

| Vinylzinc bromide | Pd₂(dba)₃ / XPhos | Dioxane | Room Temperature | Ethyl 4-methoxy-2-vinylbenzoate |

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com This reaction has become a cornerstone in medicinal and materials chemistry for the synthesis of aryl amines. The general transformation involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. For this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for such transformations.

The reaction mechanism typically proceeds through a catalytic cycle involving:

Oxidative addition of the aryl iodide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium-amido complex.

Reductive elimination from the palladium-amido complex to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective in promoting the reductive elimination step and accommodating a wide range of substrates. wikipedia.org

While specific literature examples detailing the Buchwald-Hartwig amination of this compound are not abundant, the reaction is expected to proceed efficiently with a variety of primary and secondary amines. The reaction conditions would typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in an inert solvent like toluene or dioxane. beilstein-journals.org

| Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | Ethyl 4-methoxy-2-(phenylamino)benzoate |

| Morpholine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | Ethyl 4-methoxy-2-morpholinobenzoate |

| n-Butylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Ethyl 2-(butylamino)-4-methoxybenzoate |

Carbonylation Reactions (e.g., to generate new ester or acid functionalities)

Palladium-catalyzed carbonylation reactions of aryl halides provide a direct route to introduce a carbonyl group, leading to the synthesis of carboxylic acids, esters, amides, and ketones. mdpi.com this compound, with its reactive C-I bond, is a suitable substrate for such transformations. The reaction typically involves carbon monoxide (CO) as the carbonyl source, a palladium catalyst, a ligand, and a nucleophile (e.g., an alcohol for ester synthesis or water for carboxylic acid synthesis). stackexchange.com

The catalytic cycle for carbonylation generally involves:

Oxidative addition of the aryl iodide to a Pd(0) species.

Insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex.

Nucleophilic attack on the acyl-palladium complex by an alcohol or water.

Reductive elimination to afford the final product and regenerate the Pd(0) catalyst.

By varying the nucleophile, different functionalities can be introduced. For instance, using methanol (B129727) as the nucleophile would lead to the formation of a methyl ester at the 2-position, resulting in a diester. If water is used, the corresponding carboxylic acid would be formed.

| Nucleophile | Catalyst/Ligand | CO Source | Expected Product |

|---|---|---|---|

| Methanol | Pd(OAc)₂ / dppf | CO gas | 2-(Ethoxycarbonyl)-5-methoxyterephthalic acid, 1-methyl ester |

| Water | PdCl₂(PPh₃)₂ | CO gas | 2-(Ethoxycarbonyl)-5-methoxybenzoic acid |

Metal-Free Aryl Halide Functionalization

While palladium-catalyzed reactions are highly effective, there is growing interest in the development of metal-free alternatives for aryl halide functionalization to reduce cost and environmental impact. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgchemistrysteps.com This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com For the SNAr mechanism to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the substituents are an electron-donating methoxy (B1213986) group and a weakly electron-withdrawing ethyl ester group. Neither of these groups provides sufficient activation for a classical SNAr reaction to occur under standard conditions. imperial.ac.uk Therefore, direct nucleophilic displacement of the iodide by common nucleophiles is not a feasible pathway for this substrate. researchgate.net

Radical Coupling Processes

Metal-free radical coupling reactions offer an alternative to traditional transition-metal-catalyzed cross-coupling. These reactions often proceed via the generation of aryl radicals from aryl halides, which can then participate in various bond-forming events. One approach involves the use of visible light and an electron donor-acceptor (EDA) complex to generate aryl radicals from aryl iodides. rsc.org This method avoids the need for transition metals and can be performed under mild conditions. rsc.org

For this compound, a potential radical coupling pathway could involve the formation of an EDA complex with a suitable electron donor. Upon photoexcitation, single-electron transfer would lead to the homolytic cleavage of the C-I bond, generating a 2-(ethoxycarbonyl)-5-methoxyphenyl radical. This radical could then be trapped by a radical acceptor, such as an arene or a heteroarene, to form a new C-C bond. rsc.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, providing a powerful method for the preparation of organometallic reagents from organic halides. wikipedia.org

Generation of Organolithium Intermediates

The reaction of an aryl iodide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, can lead to a rapid iodine-lithium exchange, generating a new aryllithium species. wikipedia.org This reaction is generally very fast, even at low temperatures. ethz.ch

A significant challenge in performing a halogen-metal exchange on this compound is the presence of the ethyl ester group. Organolithium reagents are not only strong nucleophiles but also strong bases, and they readily react with esters. libretexts.org This can lead to competing side reactions, such as nucleophilic addition to the ester carbonyl, resulting in the formation of a ketone and subsequently a tertiary alcohol.

To circumvent this issue, the halogen-lithium exchange must be conducted under carefully controlled conditions. Performing the reaction at very low temperatures (e.g., -100 °C to -78 °C) can significantly slow down the rate of nucleophilic attack on the ester, allowing the faster halogen-metal exchange to occur selectively. nih.gov

Another strategy is the in situ trapping of the generated aryllithium intermediate. uni-muenchen.de In this approach, the electrophile is present in the reaction mixture during the halogen-metal exchange. As soon as the aryllithium species is formed, it is immediately trapped by the electrophile at a rate faster than its reaction with the ester group of another molecule.

| Organolithium Reagent | Electrophile (In Situ) | Temperature | Expected Product |

|---|---|---|---|

| n-BuLi | Dimethylformamide (DMF) | -78 °C | Ethyl 2-formyl-4-methoxybenzoate |

| t-BuLi | Carbon dioxide (CO₂) | -78 °C | 2-(Ethoxycarbonyl)-5-methoxybenzoic acid |

| n-BuLi | Benzaldehyde | -78 °C | Ethyl 2-(hydroxy(phenyl)methyl)-4-methoxybenzoate |

Generation of Grignard Reagents

The direct formation of a Grignard reagent from this compound using elemental magnesium is generally incompatible with the ester functional group. The nascent organomagnesium compound would readily react with the ester of a starting material molecule. However, functionalized Grignard reagents bearing sensitive groups like esters can be prepared using a halogen-magnesium exchange reaction. harvard.edusigmaaldrich.com This method involves treating the aryl iodide with a pre-formed, non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. researchgate.net

The exchange reaction is typically performed at low temperatures (e.g., below 0 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.edu These conditions are crucial to ensure the rate of the iodine-magnesium exchange is significantly faster than the rate of any side reactions, such as the Grignard reagent attacking the ester group. harvard.edu The resulting Grignard reagent, (2-(ethoxycarbonyl)-5-methoxyphenyl)magnesium chloride, can then be used in subsequent reactions with various electrophiles.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Iodo-Magnesium Exchange | 1. i-PrMgCl·LiCl, THF, -20 °C, 1 h | Ethyl 2-(chloromagnesio)-4-methoxybenzoate | Not Isolated | princeton.edu |

Ester Functional Group Transformations

The ethyl ester group of this compound is susceptible to a variety of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis to 2-Iodo-4-methoxybenzoic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 2-Iodo-4-methoxybenzoic acid, is achieved through hydrolysis. This reaction can be catalyzed by either acid or base, though base-promoted hydrolysis (saponification) is more common as it is irreversible. libretexts.orgquora.com The process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol or THF to ensure solubility. nih.gov

The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group. A final, rapid acid-base reaction between the carboxylic acid product and the ethoxide ion drives the reaction to completion, forming the carboxylate salt. libretexts.org Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final 2-Iodo-4-methoxybenzoic acid.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Base-Promoted Hydrolysis | 1. NaOH (aq), Ethanol (B145695)/H₂O, Reflux2. HCl (aq) | 2-Iodo-4-methoxybenzoic acid | High | quora.comnih.gov |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. libretexts.org This equilibrium reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃). To drive the reaction toward the desired product, the alcohol reactant is typically used in a large excess. libretexts.org For example, reacting this compound with a large excess of benzyl (B1604629) alcohol under acidic conditions will produce Benzyl 2-iodo-4-methoxybenzoate and ethanol.

| Starting Ester | Alcohol (Excess) | Catalyst | Product | Reference |

| This compound | Methanol | H₂SO₄ (cat.) | Mthis compound | researchgate.net |

| This compound | Benzyl Alcohol | NaOBn (cat.) | Benzyl 2-iodo-4-methoxybenzoate | libretexts.org |

Reduction to Alcohol Functionalities

The ester functional group can be completely reduced to a primary alcohol using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. adichemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF. LiAlH₄ delivers two equivalents of hydride to the ester. The first hydride addition results in a tetrahedral intermediate which collapses to form an aldehyde. The aldehyde is then immediately reduced by a second equivalent of hydride to an alkoxide, which upon acidic workup yields the primary alcohol, (2-iodo-4-methoxyphenyl)methanol. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Ester Reduction | 1. LiAlH₄, THF, 0 °C to RT2. H₃O⁺ workup | (2-Iodo-4-methoxyphenyl)methanol | High | adichemistry.commasterorganicchemistry.com |

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. The reaction of this compound with an organomagnesium halide, such as methylmagnesium bromide (CH₃MgBr), proceeds via two successive nucleophilic additions.

In the first step, the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide group to form a ketone (2'-iodo-4'-methoxyacetophenone in this case). This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. This second addition leads to a magnesium alkoxide intermediate, which upon protonation during aqueous workup, yields the final tertiary alcohol. For instance, reaction with excess methylmagnesium bromide would yield 2-(2-iodo-4-methoxyphenyl)propan-2-ol.

| Grignard Reagent | Reagents and Conditions | Product | Reference |

| Methylmagnesium bromide | 1. CH₃MgBr (2 equiv.), THF2. H₃O⁺ workup | 2-(2-Iodo-4-methoxyphenyl)propan-2-ol | researchgate.net |

| Phenylmagnesium bromide | 1. PhMgBr (2 equiv.), THF2. H₃O⁺ workup | (2-Iodo-4-methoxyphenyl)diphenylmethanol | researchgate.net |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (Minor Pathways or under specific conditions)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of this compound, the directing effects of the existing substituents converge to favor substitution at the C3 and C5 positions. The powerful methoxy group at C4 strongly directs incoming electrophiles to its ortho positions, C3 and C5. This is reinforced by the directing effects of the other two groups: the iodo group at C2 also directs to its ortho (C3) and para (C5) positions, and the deactivating ester group at C1 directs to its meta positions (C3 and C5).

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for EAS |

|---|---|---|---|---|

| -COOEt | C1 | Deactivating (Electron-withdrawing) | Meta | C3, C5 |

| -I | C2 | Deactivating (Inductive), o,p-directing (Resonance) | Ortho, Para | C3, C5 |

| -OCH₃ | C4 | Activating (Electron-donating) | Ortho, Para | C3, C5 |

Detailed Research Findings:

While specific examples of EAS reactions on this compound are scarce in the literature, the principles of aromatic reactivity provide a clear prediction. The C3 and C5 positions are electronically enriched by the methoxy group, making them the most nucleophilic sites. An incoming electrophile (E⁺) would preferentially attack these positions. The stability of the resulting cationic intermediate (arenium ion or sigma complex) is a key factor. libretexts.org Attack at C3 or C5 allows for resonance stabilization where the positive charge is delocalized onto the methoxy group's oxygen atom, a particularly stable arrangement. wikipedia.org However, the deactivating nature of the other substituents means that the energy barrier to forming this intermediate is higher than for a more activated ring like anisole, necessitating more rigorous reaction conditions.

Directed Ortho Metalation (DOM) Strategies (Potential)

Directed ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a Directed Metalation Group (DMG) to guide the deprotonation of the ortho position with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org This generates a highly reactive aryllithium species that can be trapped with various electrophiles, offering high regioselectivity. wikipedia.org

For this compound, the methoxy group at C4 is a recognized, albeit moderate, DMG. organic-chemistry.org It has the potential to direct metalation to its ortho positions, C3 and C5. The acidity of the C3 proton is enhanced by the inductive effect of the adjacent iodine atom, making it the most likely site for deprotonation if a DoM reaction were to occur.

However, the application of standard DoM conditions (e.g., using n-butyllithium or s-butyllithium) to this substrate is highly problematic due to two significant competing reactions:

Lithium-Halogen Exchange: The carbon-iodine bond is susceptible to rapid exchange with organolithium reagents. This process is often much faster than C-H deprotonation (metalation) for aryl iodides and bromides. uwindsor.ca This would result in the formation of an aryllithium intermediate at the C2 position, not at the DoM-targeted C3 or C5 positions.

Nucleophilic Addition to the Ester: Organolithium reagents are strong nucleophiles and can add to the electrophilic carbonyl carbon of the ethyl ester group, leading to the formation of a ketone or tertiary alcohol upon workup.

Due to these competing pathways, a conventional DoM strategy is unlikely to be successful. The primary outcome of reacting this compound with a standard alkyllithium base would likely be a mixture of products derived from lithium-halogen exchange and/or carbonyl addition. Achieving a selective ortho metalation at C3 would require specialized reagents, such as sterically hindered lithium amide bases (e.g., lithium tetramethylpiperidide, LiTMP) or mixed metal-amide bases (e.g., Hauser bases like TMPMgCl·LiCl), which can favor deprotonation over the competing pathways under specific conditions.

| Potential Reactive Site | Governing Strategy | Directing Group | Expected Outcome with Alkyllithium | Likelihood |

|---|---|---|---|---|

| C3-H | Directed ortho Metalation (DoM) | -OCH₃ at C4 | Deprotonation to form C3-Li | Low (due to competing reactions) |

| C2-I | Lithium-Halogen Exchange | N/A | Exchange to form C2-Li | High |

| C=O (Ester) | Nucleophilic Addition | N/A | Addition to the carbonyl group | High |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Ethyl 2-iodo-4-methoxybenzoate is a highly valued building block in organic synthesis due to the strategic placement of its functional groups. The presence of the carbon-iodine (C-I) bond is particularly noteworthy, as the iodo group serves as an excellent leaving group in a multitude of cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, making it a cornerstone for the synthesis of a wide array of more complex molecules. smolecule.com

The ester and methoxy (B1213986) functionalities further enhance its utility. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for synthetic transformations. The methoxy group, being an electron-donating group, influences the reactivity of the aromatic ring and can be a site for further modification. This multifunctional nature allows for a modular approach to the synthesis of complex target molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.com

Construction of Complex Polycyclic Aromatic Systems

The strategic positioning of the iodo and ester groups in this compound and its derivatives makes it a suitable precursor for the synthesis of fused polycyclic and heterocyclic systems. Through intramolecular cyclization reactions, it is possible to construct elaborate ring structures that form the core of many biologically active compounds and functional materials.

One such strategy involves the synthesis of dibenzofurans. For instance, a double functionalization of 2'-amino-biphenyl-2-ols, which can be conceptually derived from precursors like the title compound, has been achieved to synthesize functionalized 4-nitro-dibenzofurans. This transformation proceeds via nitration followed by a Sandmeyer-type reaction to form the dibenzofuran (B1670420) ring. rsc.org Similarly, Lewis acid-promoted cyclization of biaryl triazenes, which can be prepared from iodoanilines, provides a route to functionalized carbazoles and dibenzofurans. sci-hub.se These examples highlight the potential of appropriately substituted iodo-methoxybenzoate derivatives to serve as key precursors in annulation reactions leading to complex aromatic systems.

A notable application of a related compound, pyridin-3-yl 2-iodo-4-methoxybenzoate, is in the synthesis of 9,10-phenanthrenequinones through a carbene organocatalytic tandem reaction. This process involves a benzoin (B196080) condensation followed by an intramolecular cyclization to construct the phenanthrene (B1679779) core. rsc.org

| Precursor System | Reaction Type | Product | Reference |

| 2'-Amino-biphenyl-2-ols | Nitration/Cycloetherification | 4-Nitro-dibenzofurans | rsc.org |

| Biaryl Triazenes | Lewis Acid-Promoted Annulation | Carbazoles and Dibenzofurans | sci-hub.se |

| Pyridin-3-yl 2-iodo-4-methoxybenzoate | Carbene-Catalyzed Annulation | 9,10-Phenanthrenequinones | rsc.org |

Precursor to Advanced Synthetic Intermediates

The inherent reactivity of this compound allows for its conversion into a variety of advanced synthetic intermediates, which in turn can be used to build more complex molecules.

The ester functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield 2-iodo-4-methoxybenzoic acid. This carboxylic acid can then participate in a range of further reactions. For example, iodo-methoxybenzoic acids can be converted to their corresponding anilines. nih.gov Furthermore, the iodo-substituent can be retained to allow for subsequent cross-coupling reactions, or it can be transformed into other functional groups, leading to a diverse array of substituted benzoic acid derivatives. nih.gov

A particularly useful derivative is methyl 4-amino-3-iodo-5-methoxybenzoate, which can be synthesized from 4-amino-3-methoxybenzoic acid via esterification and subsequent iodination. This compound serves as a key intermediate in the synthesis of the natural product Mukonine. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Amino-3-methoxybenzoic acid | 1. MeOH, H+; 2. ICl, CH2Cl2 | Methyl 4-amino-3-iodo-5-methoxybenzoate | 82% (iodination step) | nih.gov |

| 2-Iodo-4-methoxybenzoic acid | 1. K2CO3, DMF; 2. TsN3; 3. H2O | 2-Iodo-4-methoxyaniline | Not specified | nih.gov |

The methoxy group of this compound represents another point of potential functionalization. While the ether linkage is generally stable, it can be cleaved under specific conditions to provide the corresponding phenol. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for the cleavage of aryl methyl ethers. masterorganicchemistry.comlibretexts.orglibretexts.org More modern methods, such as the use of iodotrimethylsilane (B154268), can also effect this transformation, sometimes under milder conditions. pnas.org The resulting hydroxyl group can then be used for a variety of subsequent reactions, such as the formation of new ether or ester linkages, significantly expanding the synthetic utility of the original scaffold. For instance, the cleavage of the methyl ether in a related system, anisole, with iodotrimethylsilane has been reported. pnas.org

Contributions to Methodological Development in C-X Bond Functionalization

The C-I bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it an ideal substrate for the development and optimization of new synthetic methodologies. These reactions are fundamental to modern organic synthesis, allowing for the efficient construction of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with a boronic acid or ester to form a biaryl linkage. This is a powerful tool for constructing complex aromatic systems.

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, providing access to arylethynyl derivatives.

Heck Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a new C-C bond at the vinylic position.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl iodide with an amine.

The reactivity of iodo-substituted benzoates in these coupling reactions has been extensively studied, contributing to the refinement of catalyst systems, reaction conditions, and substrate scope. For example, the copper-catalyzed cross-coupling of bromozincdifluorophosphonate with iodobenzoates has been studied to understand the role of the directing carboxylate group. core.ac.uk

| Coupling Reaction | Coupling Partner | Resulting Linkage |

| Suzuki-Miyaura | Boronic acid/ester | Aryl-Aryl |

| Sonogashira | Terminal alkyne | Aryl-Alkynyl |

| Heck | Alkene | Aryl-Vinyl |

| Buchwald-Hartwig | Amine | Aryl-Amine |

Scaffold for Library Synthesis (e.g., via parallel synthesis of derivatives)

The structural features of this compound make it an excellent scaffold for the generation of compound libraries through parallel synthesis. mt.com In this approach, a common core structure (the scaffold) is reacted with a diverse set of building blocks in a parallel fashion to rapidly generate a large number of related compounds. These libraries are invaluable in drug discovery and materials science for the high-throughput screening of biological activity or material properties. uzh.ch

Substituted benzoic acids are frequently used as scaffolds in combinatorial chemistry. copbela.org For example, a library of N-acylated amino acids was prepared by coupling various substituted benzoic acid derivatives with amino acids. nih.gov The reactivity of the iodo group in this compound allows for a primary diversification step through cross-coupling reactions, followed by secondary modifications at the ester or methoxy positions. This multi-directional approach enables the creation of a rich and diverse chemical space around the central benzoate (B1203000) core. For instance, new octahydropyrido[3,4-b]acridines have been developed as a platform for combinatorial chemistry where bromine functionalities were reacted further using Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for C-I Bond Activation

The activation of the C-I bond in aryl iodides like Ethyl 2-iodo-4-methoxybenzoate is a critical step in numerous cross-coupling reactions. This process can be facilitated by various transition metal catalysts, which operate through distinct mechanistic cycles.

Transition metal catalysts, particularly those based on palladium, copper, and nickel, are instrumental in activating the relatively inert C-I bond. Each catalyst offers a unique reactivity profile, influencing the reaction conditions and the types of transformations possible.

Palladium: Palladium catalysts are widely employed in C-I bond activation, typically through a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism for many cross-coupling reactions involves the oxidative addition of the aryl iodide to a Pd(0) species, forming an arylpalladium(II) halide intermediate. This step is often rate-determining. Subsequent steps, such as transmetalation (in Suzuki or Stille couplings) or migratory insertion (in Heck reactions), followed by reductive elimination, regenerate the Pd(0) catalyst and yield the desired product. In some instances, iodide additives have been shown to accelerate palladium-catalyzed reactions, potentially by forming more nucleophilic anionic palladium complexes or by facilitating the oxidative addition step. nih.govacs.org Recent studies have also explored light-enabled palladium catalysis, where a noncanonical Pd(0)/Pd(I) cycle can be harnessed to transfer iodine from an aryl iodide to a C(sp3)–H bond. ethz.chethz.ch

Copper: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a classical method for the formation of carbon-heteroatom and carbon-carbon bonds from aryl iodides. The mechanism of these reactions is still a subject of debate but is thought to involve Cu(I) and Cu(III) intermediates. The reaction is often promoted by ligands and a base. In some cases, copper catalysis can be facilitated by additives like silver benzoate (B1203000), which can enhance the yield of C-N coupling reactions involving iodo-heterocycles. nih.gov Copper catalysts are also effective in tandem processes, for instance, in the synthesis of 2-substituted-1,4-benzodioxanes from 2-((o-iodophenoxy)methyl)oxiranes, which involves an intramolecular C-O cross-coupling cyclization. rsc.org

Nickel: Nickel catalysts have emerged as a powerful alternative to palladium, particularly for cross-electrophile coupling reactions. nih.govwisc.edu These reactions directly couple two different electrophiles, such as an aryl iodide and an alkyl halide, avoiding the need for pre-formed organometallic reagents. The mechanism is believed to involve a Ni(0)/Ni(II) or a more complex cycle that can combine both polar and radical steps. nih.govwisc.edu The selectivity in these cross-couplings arises from the catalyst's ability to differentiate between the two electrophiles. For instance, a bipyridine-ligated nickel(0) catalyst can selectively react with an aryl iodide over an alkyl iodide to form an arylnickel(II) intermediate. nih.gov

Table 1: Overview of Catalysts in C-I Bond Activation

| Catalyst | Typical Catalytic Cycle | Key Mechanistic Steps | Notes |

|---|---|---|---|

| Palladium | Pd(0)/Pd(II) | Oxidative Addition, Transmetalation/Migratory Insertion, Reductive Elimination | Widely used in various cross-coupling reactions. Iodide additives can accelerate the reaction. nih.govacs.org |

| Copper | Cu(I)/Cu(III) (proposed) | Oxidative Addition, Reductive Elimination | Classic for Ullmann-type couplings. Often requires ligands and a base. |

| Nickel | Ni(0)/Ni(II) and others | Oxidative Addition, Radical pathways | Effective for cross-electrophile couplings, combining polar and radical steps. nih.govwisc.edu |

The identification of intermediates and transition states is crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, the primary intermediate following C-I bond activation by a transition metal (M) is the organometallic species Ar-M-I, where Ar is the 2-ethoxycarbonyl-5-methoxyphenyl group.

In palladium-catalyzed reactions , the square planar arylpalladium(II) halide complex is a well-established intermediate. The stability and reactivity of this intermediate are influenced by the ligands coordinated to the palladium center. The transition state for the oxidative addition step involves the cleavage of the C-I bond and the formation of new C-Pd and Pd-I bonds.

For nickel-catalyzed cross-electrophile couplings , an arylnickel(II) intermediate is formed initially. nih.gov Subsequent steps may involve the reaction of this intermediate with an alkyl radical, leading to a putative Ni(III) species that undergoes rapid reductive elimination. orgsyn.org

In copper-catalyzed reactions , the nature of the intermediates is less defined. Proposed intermediates include organocopper(I) species and higher oxidation state copper(III) complexes.

The cleavage of the C-I bond can proceed through either a polar (two-electron) or a radical (one-electron) pathway, and the operative mechanism is often dependent on the catalyst and reaction conditions.

Polar mechanisms are characteristic of many traditional palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl iodide to a Pd(0) center is a classic example of a polar, two-electron process.

Radical mechanisms are more prevalent in certain nickel-catalyzed and photoredox-catalyzed reactions. In nickel-catalyzed cross-electrophile couplings, an alkyl radical can be generated from an alkyl halide, which then reacts with an arylnickel(II) intermediate. nih.gov This combination of polar and radical steps is a key feature of this type of transformation. nih.govwisc.edu Light-enabled palladium catalysis can also involve radical intermediates, where the excited state of the palladium catalyst reduces the aryl iodide to generate an aryl radical. ethz.ch

Stereochemical Aspects of Transformations (if applicable)

For reactions involving the achiral molecule this compound at the aromatic core, stereochemical considerations are generally not applicable to the C-I bond activation step itself. However, if the coupling partner is chiral or if a new stereocenter is formed during the reaction, the stereochemical outcome becomes a critical aspect. For instance, in enantioselective cross-coupling reactions, the chiral ligands on the metal catalyst play a crucial role in controlling the stereochemistry of the product. While no specific studies on the stereochemical aspects of transformations involving this compound were found, the general principles of asymmetric catalysis would apply if a chiral product were to be synthesized from this starting material.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and designing new catalysts.

Density Functional Theory (DFT) calculations allow for the in-silico exploration of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. This provides a detailed energy profile of the reaction, which can help to identify the rate-determining step and rationalize experimental observations.

For reactions involving aryl iodides, DFT studies can be used to:

Model the oxidative addition step: By calculating the activation barrier for the C-I bond cleavage by a metal catalyst, DFT can provide insights into the feasibility of this step and the influence of ligands on the reaction rate.

Characterize intermediates and transition states: DFT calculations can determine the geometric and electronic structures of transient species that are often difficult to observe experimentally.

Distinguish between different mechanistic pathways: By comparing the energy profiles of competing reaction pathways (e.g., polar vs. radical), DFT can help to determine the most likely mechanism. For example, in cycloaddition reactions, DFT can be used to evaluate concerted versus stepwise pathways. pku.edu.cn

While no specific DFT studies focused on this compound were identified, the principles of DFT analysis are broadly applicable. For instance, a computational study on the reaction between 2-methoxyfuran and a nitroalkene using DFT was able to identify zwitterionic intermediates and rule out a previously proposed mechanism. nih.gov This highlights the power of DFT in providing a deeper, molecular-level understanding of complex organic reactions.

Table 2: Application of DFT in Mechanistic Elucidation

| Application | Information Obtained | Relevance to this compound |

|---|---|---|

| Reaction Pathway Mapping | Energy profiles, identification of intermediates and transition states. | Can be used to model cross-coupling reactions and predict the most favorable pathway. |

| Catalyst Design | Understanding ligand effects on catalytic activity and selectivity. | Can aid in the selection or design of optimal catalysts for transformations of this compound. |

| Reactivity Prediction | Calculation of activation barriers for competing reactions. | Can predict the regioselectivity and chemoselectivity of reactions involving this compound. |

Molecular Dynamics Simulations

Currently, there are no specific molecular dynamics (MD) simulations available in the literature for reactions involving this compound. However, MD simulations would be a valuable tool to study the kinetics of its reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. These simulations could model the dynamic behavior of the molecule in solution, providing insights into solvent effects, conformational changes during the reaction, and the energy landscape of the reaction pathway.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are primarily dictated by the electronic and steric effects of its substituents. The electron-donating methoxy (B1213986) group at the para position increases electron density on the aromatic ring, potentially activating it towards electrophilic substitution, although the ortho-iodo group provides significant steric hindrance. Conversely, the iodo group is an excellent leaving group in nucleophilic aromatic substitution and a key participant in various cross-coupling reactions.

Bond Dissociation Energies (BDEs) are a key predictor of reactivity. While specific BDEs for this compound are not documented, we can refer to general BDEs for related bonds to infer its reactivity. For instance, the C-I bond is significantly weaker than C-Br and C-Cl bonds, making it more susceptible to cleavage in reactions like Suzuki, Heck, or Sonogashira couplings.

Table 1: Representative Bond Dissociation Energies (BDEs) of Bonds Relevant to Aryl Halides

| Bond | Bond Dissociation Energy (kcal/mol) |

| C₆H₅-H | 111 |

| C₆H₅-F | 125 |

| C₆H₅-Cl | 96 |

| C₆H₅-Br | 81 |

| C₆H₅-I | 65 |

This data is generalized for phenyl halides and serves as an approximation.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules.